2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide
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Overview
Description
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzimidazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include:
Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Benzimidazole Synthesis: Condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the acetamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and benzimidazole rings can be oxidized using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction of the nitro groups (if present) using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions on the aromatic rings using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives.
Scientific Research Applications
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where indole and benzimidazole derivatives are known to be effective.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The indole and benzimidazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Such as tryptophan and serotonin.
Benzimidazole Derivatives: Such as omeprazole and albendazole.
Uniqueness
What sets 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide apart is its unique combination of indole and benzimidazole moieties, which may confer distinct biological activities not seen in other compounds.
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-15(2)23-25-18-8-7-16(13-19(18)26-23)24-22(28)14-30-21-6-4-5-20-17(21)9-10-27(20)11-12-29-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,24,28)(H,25,26) |
InChI Key |
VZOUNKLAAQZTSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC |
Origin of Product |
United States |
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